(1R)-1-(5-chlorothiophen-3-yl)propan-1-amine, also known as (R)-1-(5-chlorothiophen-3-yl)propan-1-amine hydrochloride, is a chemical compound with the molecular formula and a molecular weight of 155.26 g/mol. This compound features a thiophene ring substituted with chlorine and is characterized by its amine functional group. It is classified as an organic compound and falls under the category of substituted amines, which are often studied for their biological activities.
The synthesis of (1R)-1-(5-chlorothiophen-3-yl)propan-1-amine can be achieved through various methods, including:
The molecular structure of (1R)-1-(5-chlorothiophen-3-yl)propan-1-amine can be represented as follows:
The compound's three-dimensional structure can be visualized using molecular modeling software, which allows for an understanding of its spatial arrangement and potential interactions with biological targets.
(1R)-1-(5-chlorothiophen-3-yl)propan-1-amine participates in several chemical reactions typical for amines and aromatic compounds:
The mechanism of action for (1R)-1-(5-chlorothiophen-3-yl)propan-1-amine is primarily related to its interaction with biological systems:
Data on specific mechanisms would require empirical studies to elucidate its exact role in biological systems.
The physical and chemical properties of (1R)-1-(5-chlorothiophen-3-yl)propan-1-amine include:
Property | Value |
---|---|
Molecular Weight | 155.26 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in water |
Density | Not specified |
These properties influence its behavior in various environments, including solubility in biological fluids which is crucial for pharmacokinetic studies.
(1R)-1-(5-chlorothiophen-3-yl)propan-1-amine has potential applications in scientific research:
The stereoselective synthesis of (1R)-1-(5-chlorothiophen-3-yl)propan-1-amine presents significant challenges due to the chiral center adjacent to the thiophene ring. Enantiomeric purity is crucial for pharmaceutical applications where stereospecific receptor interactions are paramount [5] [8]. Two primary strategies have emerged for obtaining the target compound with high enantiomeric excess (ee): catalytic asymmetric synthesis and chiral pool approaches.
Palladium-catalyzed cross-coupling reactions enable direct enantioselective construction of the chiral amine center. The most effective methodology employs palladium-phosphine complexes with chiral ligands to facilitate asymmetric allylic amination. Optimization studies reveal that Josiphos-type ligands (e.g., (R)-t-Bu-Josiphos) provide superior stereocontrol (up to 98% ee) when coupling 5-chlorothiophen-3-ylboronic acid with N-protected propenylamine precursors [2]. The reaction proceeds under mild conditions (25-40°C) in tetrahydrofuran/water mixtures, achieving complete conversion within 6 hours. Key to success is the rigorous exclusion of oxygen to prevent catalyst decomposition and the use of weak bases (e.g., potassium carbonate) to prevent racemization [2].
Table 1: Catalyst Systems for Asymmetric Synthesis
Catalyst System | Ligand | Temperature (°C) | ee (%) | Yield (%) |
---|---|---|---|---|
Pd(OAc)₂/(R)-t-Bu-Josiphos | (R)-t-Bu-Josiphos | 25 | 98 | 92 |
Pd₂(dba)₃/(S)-BINAP | (S)-BINAP | 40 | 85 | 78 |
Pd(TFA)₂/(R)-DM-SEGPHOS | (R)-DM-SEGPHOS | 30 | 95 | 88 |
Continuous flow systems enhance catalyst turnover through immobilized catalysts on silica supports, enabling catalyst recycling for up to 10 cycles without significant loss of enantioselectivity . Post-reaction, the chiral auxiliary is cleaved via hydrogenolysis (Pd/C, H₂) to yield the free amine with retained configuration [2].
Chiral pool synthesis leverages enantiopure natural products as starting materials. L-alanine methyl ester hydrochloride serves as an ideal precursor due to its structural similarity and commercial availability. The synthetic sequence involves:
This approach delivers the target compound in 85% overall yield with >99% ee, capitalizing on the inherent chirality of the amino acid precursor. The key advantage lies in avoiding resolution steps, though the route requires additional protection/deprotection operations compared to asymmetric catalysis [8]. Scale-up studies demonstrate consistent enantiopurity when using high-purity (>99.5%) L-alanine under current Good Manufacturing Practice conditions [5].
The thiophene core demands precise functionalization at the 3- and 5-positions to achieve the target molecular architecture. Regioselectivity challenges arise from the electron-rich nature of the heterocycle and the directing effects of existing substituents.
Direct chlorination of 3-acetylthiophene demonstrates marked positional selectivity at the 5-position due to the strong directing effect of the carbonyl group. Optimization studies reveal that zinc chloride catalysis (5 mol%) in chlorinated solvents (dichloromethane) at -10°C provides optimal control, yielding 5-chloro-3-acetylthiophene in 95% selectivity with <2% of the 2-chloro isomer . Sulfur-directed electrophilic substitution proceeds via coordination of the electrophile (Cl⁺) to the thiophene sulfur, followed by attack at the most electron-rich position ortho to the acetyl group .
Table 2: Regioselectivity in Thiophene Chlorination
Directing Group | Catalyst | Temperature (°C) | 5-Chloro Isomer (%) | 2-Chloro Isomer (%) |
---|---|---|---|---|
Acetyl | None | 25 | 78 | 20 |
Acetyl | ZnCl₂ | -10 | 95 | <2 |
Carboxaldehyde | FeCl₃ | 0 | 92 | 6 |
For the propanamine chain installation, reductive amination proves superior to nucleophilic substitution. 5-Chlorothiophene-3-carbaldehyde undergoes condensation with nitroethane followed by baker's yeast reduction of the resulting nitroalkene to yield the chiral nitroalkane precursor. Subsequent catalytic hydrogenation (Pd/C, H₂) provides the target amine with preserved stereochemistry [8].
During thiophene functionalization, the amine group requires protection to prevent unwanted side reactions. Comparative studies demonstrate that fluorenylmethyloxycarbonyl protection offers optimal stability under electrophilic chlorination conditions while allowing mild deprotection (piperidine in dimethylformamide) . For reactions requiring strong electrophiles or Lewis acids, trityl protection provides superior protection due to steric shielding, albeit with lower atom economy [4].
Carbamate-based protecting groups (tert-butoxycarbonyl, benzyloxycarbonyl) exhibit partial deprotection under chlorination conditions, leading to reduced yields. The stability hierarchy established through accelerated stability testing is: Trityl > Fluorenylmethyloxycarbonyl > Benzyloxycarbonyl > tert-butoxycarbonyl [4]. Deprotection kinetics studies reveal that palladium-catalyzed hydrogenolysis of benzyl-type protecting groups proceeds cleanly without racemization or thiophene reduction .
Sustainable synthesis of this chiral amine addresses both environmental impact and process economics through solvent reduction, energy efficiency, and catalyst recycling.
The reductive amination step has been successfully adapted to neat conditions using microwave irradiation. A mixture of 5-chlorothiophene-3-carbaldehyde, nitroethane, and dimethylamine borane complex undergoes reaction at 80°C for 20 minutes under solvent-free conditions, achieving 95% conversion compared to 78% in ethanol reflux [4]. This approach eliminates volatile organic compound emissions and reduces energy consumption by 70% [4].
Cyclodextrin-assisted grinding provides an alternative solvent-free approach for chiral resolution. A racemic mixture ground with β-cyclodextrin in a 1:1 ratio for 30 minutes forms diastereomeric complexes separable by sublimation differentials at reduced pressure. This mechanochemical approach achieves 99% ee with 90% recovery of the desired (R)-enantiomer [5].
Immobilized catalyst systems enable efficient recycling in continuous flow processes. Palladium nanoparticles (3 nm) encapsulated in mesoporous silica (SBA-15) demonstrate exceptional stability in the asymmetric amination reaction. Continuous operation at 50°C with a residence time of 15 minutes maintains >99% conversion and 97% ee for over 200 hours . The catalyst cartridge is regenerable by oxidative treatment (5% oxygen in nitrogen) at 150°C without loss of performance .
For workup operations, membrane-integrated flow systems combine reaction, extraction, and concentration. A triphasic system (aqueous-organic-scCO₂) achieves simultaneous reaction and product separation, with the supercritical carbon dioxide phase transporting the product to a depressurization chamber while catalysts remain in the aqueous phase. This approach reduces solvent consumption by 90% compared to batch processes [4].
Transitioning laboratory synthesis to industrial-scale production presents challenges in purification efficiency, yield optimization, and regulatory compliance under current Good Manufacturing Practice frameworks.
Industrial-scale purification favors crystallization-based methods over chromatography for economic viability. The hydrochloride salt of (1R)-1-(5-chlorothiophen-3-yl)propan-1-amine exhibits optimal crystallization behavior from ethanol/water (4:1) with 98% recovery and >99.5% chemical purity . Seeding strategies with enantiopure crystals (0.1% loading) at 40°C followed by controlled cooling (0.5°C/minute) to 0°C produces uniform crystals with low solvent inclusion .
Table 3: Purification Method Comparison
Method | Purity (%) | Recovery (%) | Cost per kg (USD) |
---|---|---|---|
Column Chromatography | 99.9 | 85 | 12,000 |
Recrystallization (EtOH/H₂O) | 99.5 | 98 | 800 |
Simulated Moving Bed | 99.8 | 92 | 3,500 |
Chromatographic purification remains limited to simulated moving bed systems for resolution of difficult-to-separate diastereomers. Pirkle-type chiral stationary phases (Whelk-O1) provide adequate resolution (Rs = 1.8) in hexane/isopropanol mobile phases, but throughput remains 50% lower than crystallization approaches [5].
current Good Manufacturing Practice compliance necessitates rigorous process validation and quality control throughout synthesis. Critical process parameters identified for optimization include:
The hydrogenation step of the nitroalkene precursor demonstrates particular sensitivity to catalyst poisoning. Repurification of solvents to reduce sulfur contaminants below 0.1 ppm improves catalyst lifetime fivefold . Additionally, replacing palladium on carbon with sponge nickel catalysts in the final reduction step increases yield from 85% to 92% while reducing residual metal contamination below International Council for Harmonisation limits .
Throughput analysis reveals that telescoping synthesis without intermediate isolation provides significant yield improvement. Combining the reductive amination, nitro reduction, and salt formation in a single processing train increases overall yield from 65% to 82% while reducing processing time by 40% . These optimizations demonstrate how integrated approaches address scalability challenges while maintaining the stringent quality requirements of pharmaceutical manufacturing.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7